N-(3-aminopropyl)hydroxylamine dihydrochloride
Description
N-(3-Aminopropyl)hydroxylamine dihydrochloride is a bifunctional compound containing both an aminopropyl chain and a hydroxylamine group. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biochemical and industrial applications. Key features include:
- Aminopropyl chain: A three-carbon chain with a terminal amine group, enabling interactions with metal ions and biomolecules.
- Hydroxylamine group (-NHOH): Known for its reducing properties and ability to form complexes with metals.
- Dihydrochloride salt: Improves stability and solubility in polar solvents.
This compound’s unique combination of functional groups suggests applications in catalysis, polymer synthesis, and biochemical assays, though further experimental validation is required.
Properties
IUPAC Name |
N-(3-aminopropyl)hydroxylamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-2-1-3-5-6;;/h5-6H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQRBPLCLBQXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84627-32-7 | |
| Record name | N-(3-aminopropyl)hydroxylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)hydroxylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
N-(3-Aminopropyl)hydroxylamine dihydrochloride has been studied for its potential antioxidant properties. Hydroxylamines are known to act as radical scavengers, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the development of therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.
Case Study: Neuroprotection
A study investigated the neuroprotective effects of hydroxylamines in models of oxidative stress. The results indicated that N-(3-aminopropyl)hydroxylamine could significantly reduce neuronal cell death induced by reactive oxygen species (ROS) .
Analytical Chemistry
Gas Chromatography Derivatization
This compound is utilized as a derivatizing agent in gas chromatography (GC). It reacts with carbonyl compounds to form stable derivatives that can be analyzed more effectively. The reaction conditions typically involve the use of trimethylsilyl derivatives to enhance volatility and thermal stability, facilitating the analysis of complex mixtures .
| Analyte Type | Derivatization Method | Resulting Product |
|---|---|---|
| Carbonyl Compounds | Reaction with N-(3-aminopropyl)hydroxylamine | Stable oxime derivatives |
| Amino Acids | Silylation | TMS derivatives |
Material Science
Polymer Chemistry
this compound can be employed in the synthesis of functional polymers. Its primary amine group allows for the formation of cross-linked networks, which are useful in creating hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Case Study: Hydrogel Development
Research demonstrated that incorporating N-(3-aminopropyl)hydroxylamine into polymer matrices resulted in hydrogels with enhanced mechanical properties and biocompatibility. These hydrogels showed promise for use in controlled drug release applications .
Coordination Chemistry
The compound also serves as a ligand in coordination chemistry, where it can stabilize metal ions through chelation. Hydroxylamines have shown potential in forming stable complexes with transition metals, which can be utilized in catalysis and sensing applications.
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Fe(III) | High | Catalysis |
| Cu(II) | Moderate | Sensing |
Environmental Applications
N-(3-Aminopropyl)hydroxylamine has been explored for its ability to remediate environmental pollutants through chelation and reduction reactions. Its application in treating heavy metal-contaminated water has shown effectiveness in reducing metal concentrations to safe levels .
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in enzyme studies or synthetic applications .
Comparison with Similar Compounds
Functional Group Variations
Compounds with the N-(3-aminopropyl) backbone but differing substituents exhibit distinct chemical behaviors:
Key Observations :
- The piperidine and pyrrolidinone derivatives () demonstrate high metal-binding efficiency due to their heterocyclic rings, which stabilize coordination with Ag(I).
- Cyclobutanecarboxamide () and methylpyridin-amine () derivatives prioritize solubility and stability, favoring pharmaceutical applications.
- Chloro-dimethylamine analogs () are reactive intermediates, highlighting the impact of halogen substituents on synthetic utility.
Dihydrochloride Salts in Biochemical Contexts
Dihydrochloride salts are common in bioactive compounds to enhance solubility:
The dihydrochloride form of N-(3-aminopropyl)hydroxylamine likely shares these advantages, facilitating its use in biochemical assays or as a reducing agent in cell-based studies.
Reactivity and Selectivity
- Hydroxylamine vs. Acetyl Groups : Hydroxylamine’s reducing capacity contrasts with acetylated derivatives (e.g., N1-acetylspermidine in ), which resist enzymatic degradation and serve as stable substrates.
- Chloro vs. Amino Substituents: Chloro derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-amine in ) act as alkylating agents, while amino groups enable hydrogen bonding or metal coordination.
Biological Activity
N-(3-aminopropyl)hydroxylamine dihydrochloride (also known as 3-APH) is a compound that exhibits significant biological activity due to its unique structural features, including both an amine and a hydroxylamine functional group. This article explores its biological activities, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound has the following structure:
- Molecular Formula : C₃H₁₃Cl₂N₃O
- Molecular Weight : 156.06 g/mol
- Solubility : Highly soluble in water due to the presence of two hydrochloride groups, enhancing its bioavailability.
The compound's bifunctional nature allows it to participate in nucleophilic substitution and condensation reactions, making it versatile in various chemical processes.
The mechanism of action of 3-APH primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that affect the function of these biomolecules, influencing various biochemical pathways and cellular processes .
Key Mechanisms:
- Enzyme Inhibition : 3-APH has been shown to inhibit certain enzymes, particularly those involved in oxidative stress responses. This inhibition can help mitigate cellular damage caused by reactive oxygen species (ROS).
- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress within cells.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been demonstrated to reduce oxidative stress markers in various cell types, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
2. Enzyme Inhibition
3-APH has been identified as a potent inhibitor of several enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against nitric oxide synthase (NOS), which plays a crucial role in vascular health and neuroprotection .
Study on Antioxidant Activity
A study conducted on the antioxidant effects of 3-APH revealed that it significantly reduced malondialdehyde (MDA) levels—a marker of lipid peroxidation—in treated cells compared to controls. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.
| Concentration (μM) | MDA Levels (nmol/mg protein) |
|---|---|
| Control | 5.6 |
| 10 | 4.2 |
| 50 | 2.8 |
| 100 | 1.5 |
Study on Enzyme Inhibition
In another investigation focusing on the inhibition of nitric oxide synthase, this compound demonstrated IC₅₀ values in the low micromolar range, indicating strong inhibitory potential against both neuronal and endothelial NOS isoforms .
| Compound | IC₅₀ (nM) |
|---|---|
| N-(3-APD)Cl₂ | 150 |
| Standard Inhibitor | 50 |
Potential Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Neuroprotection : Due to its ability to scavenge free radicals and inhibit NOS, it may be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor.
- Cardiovascular Health : Its effects on nitric oxide production could aid in managing conditions related to endothelial dysfunction.
- Cancer Therapy : The compound's antiproliferative effects warrant further investigation for potential use in cancer treatment strategies .
Q & A
Basic: What are the optimal synthetic conditions for N-(3-aminopropyl)hydroxylamine dihydrochloride?
Answer:
The synthesis involves two key steps: (1) formation of the free amine intermediate via condensation of hydroxylamine with 3-aminopropyl precursors, and (2) hydrochloride salt formation using concentrated HCl. indicates that the hydrochloride conversion is critical for stability and solubility. Lab-scale synthesis typically employs stoichiometric HCl addition under inert conditions (N₂ atmosphere) to prevent oxidation. Reaction progress should be monitored via TLC or pH titration to ensure complete protonation .
Basic: What analytical methods are recommended for characterizing purity and structural integrity?
Answer:
- Purity: Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm, as this compound lacks strong chromophores. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid for peak resolution .
- Structural Confirmation: ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify amine proton environments and hydrochloride presence. FT-IR can confirm N–H (3200–3400 cm⁻¹) and O–H (broad ~3000 cm⁻¹) stretches. Elemental analysis (C, H, N, Cl) is essential for validating stoichiometry .
Advanced: How does this compound modulate polyamine metabolism in biochemical assays?
Answer:
this compound acts as a competitive inhibitor of polyamine oxidases, disrupting spermidine/spermine homeostasis. In DNA-antibody binding studies ( ), pre-incubation of this compound (1–5 mM, pH 7.4) with polyamines (e.g., putrescine) reduces electrostatic interactions between DNA and autoantibodies by altering polyamine charge distribution. Control experiments should include pH-adjusted blanks to isolate compound-specific effects .
Advanced: How is this compound utilized in detecting cellular oxidative stress?
Answer:
Derivatives like DAMP (N-(3-((2,4-dinitrophenyl)amino)propyl)-N-(3-aminopropyl)methylamine dihydrochloride) are used to label acidic organelles (e.g., lysosomes) in live-cell imaging. The hydroxylamine moiety reacts with reactive oxygen species (ROS), generating fluorescent adducts. For reproducible results, optimize incubation time (30–60 min at 37°C) and wash steps to minimize background noise. Confocal microscopy with anti-DNP antibodies is recommended for localization .
Advanced: What strategies optimize its use in metal-ion sorption for environmental applications?
Answer:
demonstrates that polymer resins functionalized with N-(3-aminopropyl) groups achieve Ag(I) sorption capacities up to 130 mg/g. Key parameters:
- pH: Operate at pH 2–4 to protonate amine groups, enhancing electrostatic attraction for Ag⁺.
- Kinetics: Fit data to pseudo-first-order models (R² > 0.95) to determine rate constants.
- Selectivity: Compete with Cu(II)/Zn(II) by adding 0.1 M NaCl to leaching solutions, which suppresses interfering ion coordination .
Advanced: How to resolve inconsistencies in biological assay results involving this compound?
Answer:
Inconsistent data may arise from:
- Batch Variability: Validate compound purity across batches via HPLC and elemental analysis.
- Redox Sensitivity: Prepare fresh solutions in deoxygenated buffers (e.g., PBS with 1 mM EDTA) to prevent hydroxylamine oxidation.
- Cellular Toxicity: Perform dose-response curves (0.1–10 mM) and measure lactate dehydrogenase (LDH) leakage to rule out cytotoxicity confounding results .
Categorization
- Basic Questions: 1, 2 (synthesis/characterization fundamentals).
- Advanced Questions: 3–6 (mechanistic studies, troubleshooting, and specialized applications).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
